molecular formula C19H23FN2O2 B13421170 alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol CAS No. 66307-48-0

alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol

Cat. No.: B13421170
CAS No.: 66307-48-0
M. Wt: 330.4 g/mol
InChI Key: KBTCPHDLTKRILP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of m-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-phenylpiperazine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction results in various alcohol derivatives .

Scientific Research Applications

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and stability. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its specific structure, which combines a fluorinated phenyl group with a piperazine ring. This combination imparts distinct chemical properties, such as enhanced stability and bioavailability, making it valuable for various applications .

Biological Activity

Alpha-(m-Fluorophenoxymethyl)-4-phenyl-1-piperazineethanol is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and an ethanol moiety. This unique structure contributes to its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, which may influence mood and anxiety levels.
  • Analgesic Properties : Studies suggest that it possesses analgesic effects, making it a candidate for pain management therapies.
  • Vasodilatory Effects : Similar compounds have demonstrated vasodilatory properties, indicating potential cardiovascular benefits.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin ReceptorModulation of serotonin pathways
AnalgesicPain relief in animal models
VasodilatoryIncreased blood flow in studies

Case Study 1: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to evaluate its analgesic effects. The results indicated a significant reduction in pain response compared to the control group, suggesting its potential as an analgesic agent.

Case Study 2: Cardiovascular Effects

A separate study assessed the compound's vasodilatory effects on isolated heart tissues from guinea pigs. The findings revealed that the compound induced a notable increase in cardiac output, supporting its role in cardiovascular health.

Safety and Toxicity

While the compound shows promise in various therapeutic roles, it is essential to consider safety and toxicity profiles. Preliminary data indicate that this compound has a favorable safety profile; however, comprehensive toxicological assessments are necessary for clinical applications.

Table 2: Toxicity Data Overview

ParameterResultReference
Acute ToxicityLow toxicity observed
Chronic EffectsFurther studies needed

Properties

CAS No.

66307-48-0

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(3-fluorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H23FN2O2/c20-16-5-4-8-19(13-16)24-15-18(23)14-21-9-11-22(12-10-21)17-6-2-1-3-7-17/h1-8,13,18,23H,9-12,14-15H2

InChI Key

KBTCPHDLTKRILP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)F)O)C3=CC=CC=C3

Origin of Product

United States

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